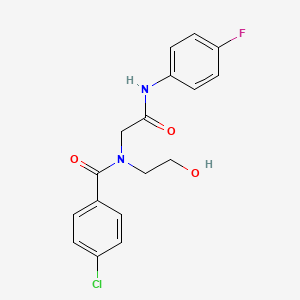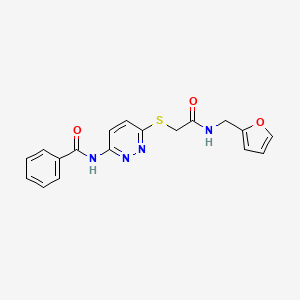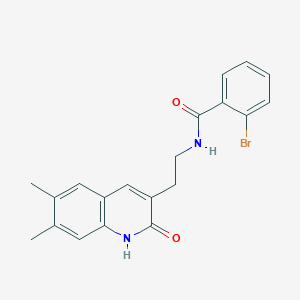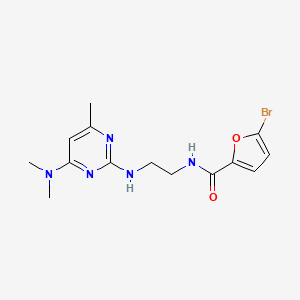![molecular formula C19H21N5O2S B2946079 4-[(1H-imidazol-1-yl)methyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide CAS No. 2034379-48-9](/img/structure/B2946079.png)
4-[(1H-imidazol-1-yl)methyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1H-imidazol-1-yl)methyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thian-4-yl group, and an oxadiazole ring
Applications De Recherche Scientifique
4-[(1H-imidazol-1-yl)methyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
Imidazole and its Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Environmental Factors
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These can include factors like pH, temperature, presence of other compounds, and specific conditions within the body. For example, the highly polar nature of imidazole makes it soluble in water and other polar solvents , which could influence its distribution and excretion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the individual functional groups followed by their assembly into the final compound. One common approach is to first synthesize the imidazole and oxadiazole intermediates separately. These intermediates are then coupled under specific reaction conditions to form the target compound.
For example, the imidazole intermediate can be synthesized by reacting glyoxal and ammonia, followed by further functionalization. The oxadiazole intermediate can be prepared through the cyclization of appropriate hydrazides with carboxylic acids. The final coupling step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1H-imidazol-1-yl)methyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium hydride, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the oxadiazole ring can yield dihydro-oxadiazoles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(1H-imidazol-1-yl)methyl]benzoic acid
- 1-[(4-imidazolyl)phenyl]methanamine
- (3R,4R)-3-Ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2-one
Uniqueness
4-[(1H-imidazol-1-yl)methyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is unique due to its combination of an imidazole ring, a thian-4-yl group, and an oxadiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the thian-4-yl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes.
Propriétés
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-19(16-3-1-14(2-4-16)12-24-8-7-20-13-24)21-11-17-22-18(23-26-17)15-5-9-27-10-6-15/h1-4,7-8,13,15H,5-6,9-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDHTGCJNBVESV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(diethylamino)-3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2945997.png)
![3-(benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamide](/img/structure/B2945999.png)


![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]glycinate](/img/structure/B2946002.png)
![Methyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetate](/img/structure/B2946003.png)
![6-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2946008.png)


![6,7-dimethoxy-1-[(3-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2946012.png)
![3-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-1,3,4-oxadiazin-4-yl]propanenitrile](/img/structure/B2946013.png)

![5-[(tert-Butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2946016.png)

